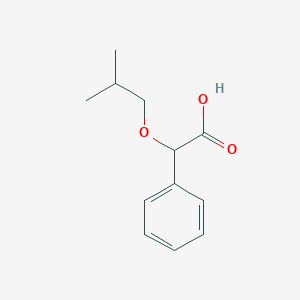
2-(2-methylpropoxy)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropoxy)-2-phenylacetic acid (MPPA) is an organic compound and a derivative of phenylacetic acid. This compound is a member of the family of phenylacetic acids and is of particular interest due to its unique structural features. MPPA has a wide range of applications in both scientific research and industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-methylpropoxy)-2-phenylacetic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to an increase in the reactivity of the substrate, resulting in an increased rate of reaction. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is believed to act as a Lewis acid, forming a complex with the substrate molecule and increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methylpropoxy)-2-phenylacetic acid are not well understood. However, the compound has been shown to be non-toxic in animal models and has been studied for its potential use as a therapeutic agent. In particular, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to reduce inflammation and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is relatively stable and has a wide range of applications in scientific research. The main limitation of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments is its reactivity, which can lead to unwanted side reactions if not carefully controlled. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is a relatively weak acid and can be easily protonated in the presence of a strong acid.
Orientations Futures
The potential future directions for 2-(2-methylpropoxy)-2-phenylacetic acid include further research into its mechanism of action, its potential therapeutic applications, and its potential use as a catalyst in organic synthesis. Additionally, further research is needed to explore the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a drug delivery system and to investigate its potential as a corrosion inhibitor. Additionally, further research is needed to investigate the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a food preservative and to explore its potential as a source of biofuel.
Méthodes De Synthèse
The synthesis of 2-(2-methylpropoxy)-2-phenylacetic acid can be achieved by the addition of 2-methylpropoxy to phenylacetic acid. This reaction is carried out using a strong acid, such as sulfuric acid, as a catalyst. The reaction is highly exothermic and requires careful control of the temperature to ensure complete conversion of the reactants. The reaction is typically carried out at temperatures between 70-80°C and yields a product with a purity of greater than 95%.
Applications De Recherche Scientifique
2-(2-methylpropoxy)-2-phenylacetic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical reactions. 2-(2-methylpropoxy)-2-phenylacetic acid has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and anti-cancer drugs. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is used in the synthesis of a variety of other compounds, including dyes, fragrances, and other materials.
Propriétés
IUPAC Name |
2-(2-methylpropoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQLHGQFUBFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

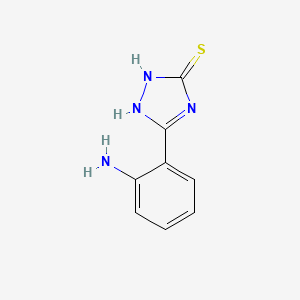
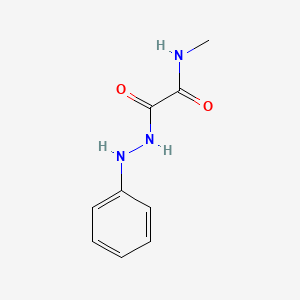
![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
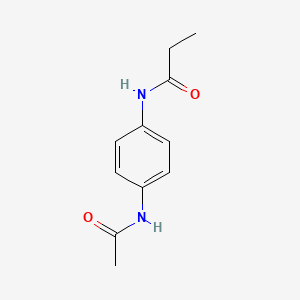
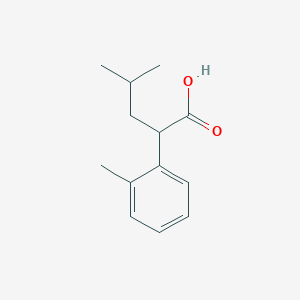
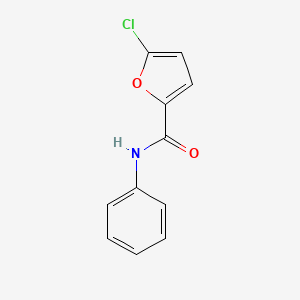
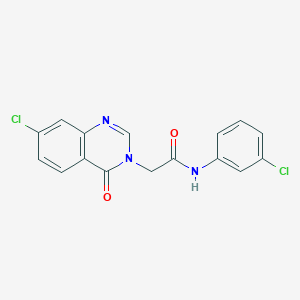
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
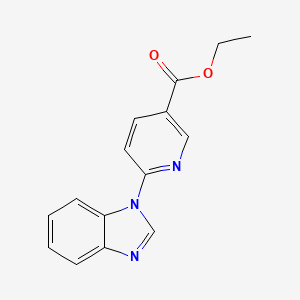
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)
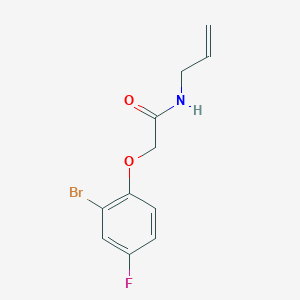
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
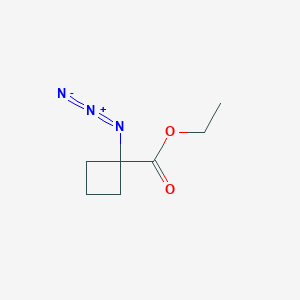
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)